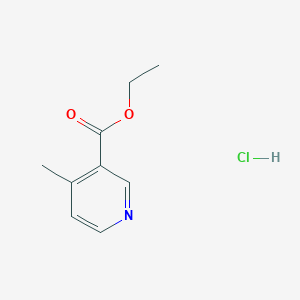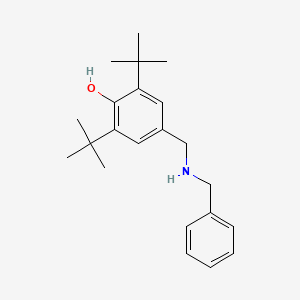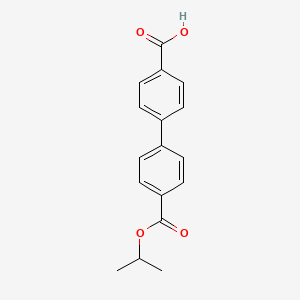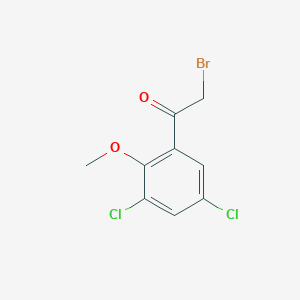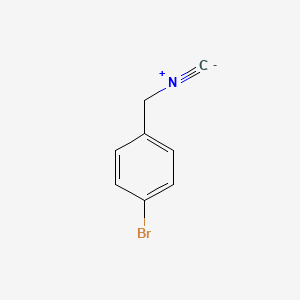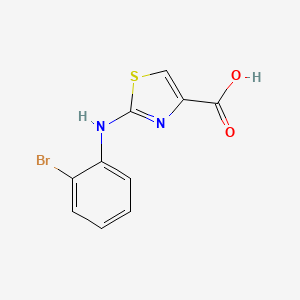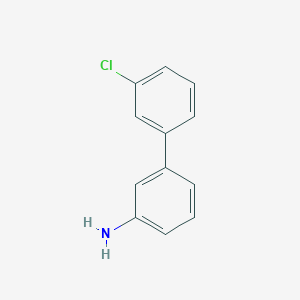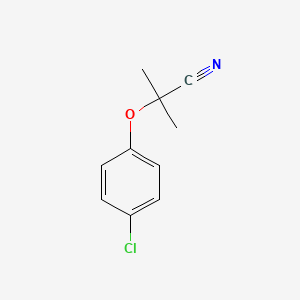
2-(4-Chlorophenoxy)-2-methylpropanenitrile
説明
“2-(4-Chlorophenoxy)-2-methylpropanenitrile” is a chemical compound that is also known as Clofibric acid . It is used in laboratory chemicals . It is an aromatic ether and a member of monochlorobenzenes and a monocarboxylic acid .
Synthesis Analysis
The synthesis of this compound involves keeping the (4-chlorophenoxy)methyl group at C-2 constant and a series of BIs substituted with various piperidinylalkyl groups at N-1 was synthesized to identify the optimal spacing and orientation of the piperidine ring nitrogen relative to the benzimidazole .
Chemical Reactions Analysis
The compound has been used in the production of controlled-release systems, which may help to minimize the side effects that often accompany the conventional application of pesticides . It has also been used in the study of enantioselective stable isotope analysis (ESIA) of polar herbicides .
科学的研究の応用
Use in Organic Chemistry
Field
Application Summary
“2-(4-Chlorophenoxy)-2-methylpropanoic acid” is a type of organic compound that falls under the category of phenoxyacetic acid derivatives . It is often used in various chemical reactions due to its unique structure and properties .
Methods of Application
It is often used in reactions that require a source of chlorinated phenyl groups .
Results or Outcomes
The specific outcomes of using this compound can vary greatly depending on the specific reaction it is used in. However, it is generally used to introduce chlorinated phenyl groups into other compounds .
Use in Plant Biology
Field
Application Summary
“2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na)” is a phenoxy carboxylic acid selective hormone herbicide that is widely used in crop fields . However, its drift during application can be highly damaging to cotton and other crop plants .
Methods of Application
This study was carried out from 2019 to 2020 to determine the effects of different concentrations of MPCA-Na on physiological and metabolic activities besides growth and yield of cotton plants at seedling, budding, flowering and boll stages .
Results or Outcomes
MPCA-Na exposure caused a decrease in the chlorophyll content, and an increase in the soluble protein content, Malondialdehyde (MDA) content and protective enzyme activity . It also caused significant reductions in plant height, boll number and the single boll weight at the seedling and budding stages . Application of plant growth regulators decreased the MDA content, and increased chlorophyll, soluble protein content and protective enzyme activity, and alleviated MCPA-Na toxicity .
Use in Chemical Synthesis
Field
Application Summary
“2-(4-chlorophenoxy)ethylamine” is a derivative of “2-(4-Chlorophenoxy)-2-methylpropanenitrile” and is used in chemical synthesis . It is often used in reactions that require a source of chlorinated phenyl groups .
Results or Outcomes
Use in Material Science
Field
Application Summary
“2-(4-Chlorophenoxy)-2-methylpropanenitrile” has been used in the synthesis of layered organic–inorganic nanohybrid zinc–aluminium-2-(4-chlorophenoxy)-2-methyl propionic acid with controlled release properties .
Methods of Application
The compound was successfully intercalated into zinc–aluminium layered double hydroxide (ZAL) forming a new nanohybrid composite . The loading percentage of the compound is 40.0% (w/w) calculated based on the percentage of carbon in the sample .
Results or Outcomes
The BET surface area increased from 1.0 to 70.0 m^2/g due to the inclusion of the compound into the ZAL interlamellae and associated expansion of the layered structure . This study indicates the potential application of zinc–aluminium-layered double hydroxide as a host for the compound with controlled release capability .
Safety And Hazards
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENFRDUXBGWJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381781 | |
| Record name | 2-(4-chlorophenoxy)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methylpropanenitrile | |
CAS RN |
24889-11-0 | |
| Record name | 2-(4-chlorophenoxy)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




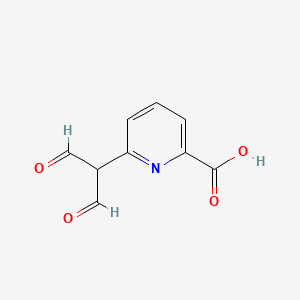
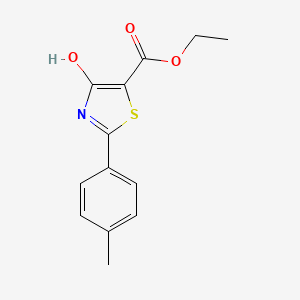
![2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1596703.png)
![4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde](/img/structure/B1596704.png)
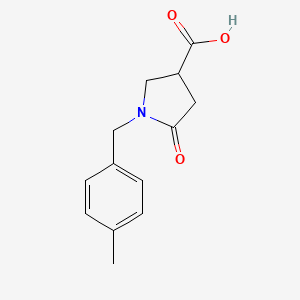
![4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B1596707.png)
